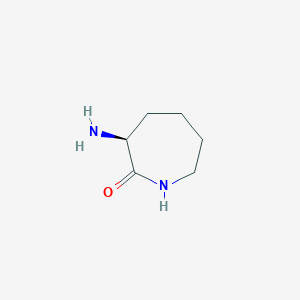

(s)-3-Aminoazepan-2-one

Vue d'ensemble

Description

L-Lysine lactam (chlorhydrate) est un dérivé de l'acide aminé essentiel L-lysine. Il s'agit d'un amide cyclique formé par la condensation intramoléculaire des groupes amino et carboxyle de la L-lysine. Ce composé est souvent utilisé dans diverses applications biochimiques et pharmaceutiques en raison de ses propriétés structurelles et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L-Lysine lactam (chlorhydrate) peut être synthétisé par cyclisation de la L-lysine. Le processus implique généralement le chauffage de la L-lysine en présence d'un agent déshydratant, tel que le pentoxyde de phosphore, qui facilite l'élimination de l'eau et favorise la formation du cycle lactam. La réaction est réalisée dans des conditions contrôlées pour garantir la pureté et le rendement du produit.

Méthodes de production industrielle : La production industrielle de L-lysine lactam (chlorhydrate) utilise souvent des techniques de fermentation microbienne. Des souches spécifiques de bactéries, telles que Corynebacterium glutamicum, sont génétiquement modifiées pour surproduire de la L-lysine, qui est ensuite convertie en sa forme lactam par des procédés chimiques ou enzymatiques. Cette méthode est préférée pour la production à grande échelle en raison de son efficacité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : L-Lysine lactam (chlorhydrate) subit diverses réactions chimiques, notamment :

Hydrolyse : Le cycle lactam peut être hydrolysé en L-lysine en présence d'eau et d'un catalyseur acide ou basique.

Oxydation : Le composé peut être oxydé pour former des dérivés cétoniques correspondants.

Substitution : Le groupe amino du cycle lactam peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Nucléophiles tels que les halogénures d'alkyle ou les chlorures d'acyle.

Principaux produits :

Hydrolyse : L-lysine.

Oxydation : Dérivés cétoniques de la L-lysine lactam.

Substitution : Divers dérivés lactames substitués.

4. Applications de la recherche scientifique

L-Lysine lactam (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.

Biologie : Sert de composé modèle pour étudier les réactions catalysées par les enzymes impliquant des amides cycliques.

Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment les propriétés antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans la production de polymères biodégradables et comme précurseur pour diverses synthèses chimiques

5. Mécanisme d'action

Le mécanisme d'action de la L-lysine lactam (chlorhydrate) implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les applications antimicrobiennes, il perturbe la synthèse de la paroi cellulaire bactérienne en inhibant les enzymes impliquées dans la formation du peptidoglycane. Dans la recherche sur le cancer, il a été démontré qu'il induisait l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation liées à la survie et à la prolifération cellulaires .

Composés similaires :

L-lysine : L'acide aminé parent dont la L-lysine lactam est dérivée.

Chlorhydrate de L-lysine : Une forme de sel courante de la L-lysine utilisée dans les compléments alimentaires.

Epsilon-poly-L-lysine : Une forme polymérique de la L-lysine présentant des propriétés antimicrobiennes.

Comparaison : L-Lysine lactam (chlorhydrate) est unique en raison de sa structure cyclique, qui confère une réactivité chimique et une activité biologique différentes par rapport à ses homologues linéaires. Alors que la L-lysine et sa forme chlorhydrate sont principalement utilisées comme compléments alimentaires, la L-lysine lactam est plus souvent employée dans des applications chimiques et pharmaceutiques spécialisées .

Applications De Recherche Scientifique

Chemical Applications

1.1 Intermediate in Organic Synthesis

(S)-3-Aminoazepan-2-one serves as a crucial intermediate in the synthesis of numerous organic compounds, particularly in pharmaceutical chemistry. Its structure allows for the formation of diverse derivatives that can be tailored for specific biological activities.

1.2 Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carbonyl group in the lactam ring can be reduced to produce amine derivatives.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Applications

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for therapeutic development against inflammatory diseases .

2.2 Antimicrobial Activity

The compound demonstrates potential antimicrobial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Initial studies suggest it may serve as a lead compound for developing new antimicrobial agents .

2.3 Anti-cancer Effects

Preliminary studies reveal that this compound may possess cytotoxic effects against several cancer cell lines. It appears to induce apoptosis and arrest the cell cycle in cancer cells, indicating its potential role in cancer therapy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <0.01 | Apoptosis induction |

| A549 | 5.0 | Cell cycle arrest |

| AGS | 3.9 | Apoptosis induction |

| HT-29 | 4.5 | Cell cycle arrest |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic agent for inflammation. |

| Antimicrobial | Active against various pathogens; potential for new antimicrobial agents. |

| Anti-cancer | Induces apoptosis; inhibits growth in multiple cancer cell lines. |

Case Studies

Case Study 1: Anti-inflammatory Activity

A controlled study demonstrated significant reductions in inflammatory markers when cells were treated with this compound, supporting its potential as an anti-inflammatory therapeutic agent .

Case Study 2: Cytotoxicity Assessment

In vitro assays on various cancer cell lines revealed effective inhibition of cell growth at micromolar concentrations, indicating its promising role in cancer treatment research .

Mécanisme D'action

The mechanism of action of L-lysine lactam (hydrochloride) involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Comparaison Avec Des Composés Similaires

L-lysine: The parent amino acid from which L-lysine lactam is derived.

L-lysine hydrochloride: A common salt form of L-lysine used in dietary supplements.

Epsilon-poly-L-lysine: A polymeric form of L-lysine with antimicrobial properties.

Comparison: L-Lysine lactam (hydrochloride) is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity compared to its linear counterparts. While L-lysine and its hydrochloride form are primarily used as nutritional supplements, L-lysine lactam is more commonly employed in specialized chemical and pharmaceutical applications .

Activité Biologique

(S)-3-Aminoazepan-2-one, also known as L-lysine lactam, is a cyclic amide with significant biological activity that has drawn considerable interest in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered azepane ring structure containing an amino group (NH₂) and a carbonyl group (C=O). Its molecular formula is C₆H₁₂N₂O, with a CAS number of 21568-87-6. The compound's unique structural features contribute to its reactivity and potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, the compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is critical in the inflammatory response.

A study involving animal models of inflammation reported that administration of this compound led to a significant decrease in swelling and pain associated with induced inflammatory conditions .

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. For example, it was found to activate caspase pathways, leading to programmed cell death in breast cancer cells .

A comparative analysis of different compounds revealed that this compound exhibited higher cytotoxicity against certain cancer cell lines compared to its structural analogs, indicating its potential as a lead compound for cancer therapy .

3. Antimicrobial Effects

The antimicrobial activity of this compound has been documented against various bacterial strains. It disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation, thus exhibiting bactericidal effects .

In a study evaluating the efficacy of this compound against multidrug-resistant bacteria, this compound showed promising results, suggesting its potential use as an antimicrobial agent in clinical settings.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : The compound inhibits COX-2 expression and downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of the Bcl-2 family proteins have been identified as key pathways.

- Antimicrobial Mechanism : By interfering with bacterial cell wall synthesis, it effectively reduces bacterial viability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in COX-2 expression in vitro |

| Study 2 | Assess anticancer properties | Induced apoptosis in breast cancer cells via caspase activation |

| Study 3 | Test antimicrobial efficacy | Effective against multidrug-resistant bacterial strains |

Propriétés

IUPAC Name |

(3S)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331504 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21568-87-6 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-α-Amino-ε-caprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.